molecular formula C16H14N4O4S B10871970 2-[(2-furylmethyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-[(2-furylmethyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B10871970
M. Wt: 358.4 g/mol
InChI Key: MEZIKDBVTWPOKM-UHFFFAOYSA-N
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Description

2-[(2-furylmethyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-furylmethyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclization of 3-amino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with carboxylic acids and POCl3 . Another method involves the reaction of 3-arylmethylidenamino-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-ones with potassium chlorate . These reactions are carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable synthesis are often applied to optimize the production process. This includes the use of environmentally friendly solvents and catalysts, as well as energy-efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-[(2-furylmethyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium chlorate and reducing agents like sodium borohydride. The reactions are typically carried out under mild to moderate conditions to prevent the degradation of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-[(2-furylmethyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of certain microorganisms by interfering with their metabolic processes. It may also interact with enzymes and proteins involved in cellular functions, leading to the disruption of normal cellular activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-furylmethyl)amino]-7,8-dimethoxy-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to its specific functional groups and structural features.

Properties

Molecular Formula

C16H14N4O4S

Molecular Weight

358.4 g/mol

IUPAC Name

2-(furan-2-ylmethylamino)-7,8-dimethoxy-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C16H14N4O4S/c1-22-12-6-10-11(7-13(12)23-2)18-16-20(14(10)21)19-15(25-16)17-8-9-4-3-5-24-9/h3-7H,8H2,1-2H3,(H,17,19)

InChI Key

MEZIKDBVTWPOKM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NCC4=CC=CO4)OC

Origin of Product

United States

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